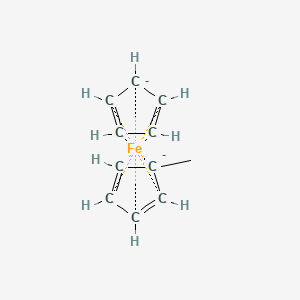
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that features a sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, which is a well-known organometallic compound. The presence of the 5-methyl group on one of the cyclopentadienyl rings introduces unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene can be obtained by cracking dicyclopentadiene at high temperatures (around 180°C) and collecting the monomer by distillation.
Preparation of 5-Methylcyclopenta-1,3-diene: This compound can be synthesized through various methods, including alkylation of cyclopentadiene or by using specific synthetic approaches such as the Pauson-Khand reaction.
Formation of the Iron Complex: The iron complex is formed by reacting iron(II) chloride with cyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium metal or sodium hydride.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene and its derivatives often involves the steam cracking of naphtha or coal tar distillation. The monomers are then purified and used in subsequent reactions to form the desired organometallic complexes .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Methylferrocene: Similar to this compound but with a methyl group on one of the cyclopentadienyl rings.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of cyclopentadienyl derivatives.
Uniqueness
This compound is unique due to the presence of the 5-methyl group, which alters its electronic and steric properties compared to ferrocene and other similar compounds.
Propiedades
Fórmula molecular |
C11H12Fe-2 |
|---|---|
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1; |
Clave InChI |
FBUINTDNZBPHOO-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



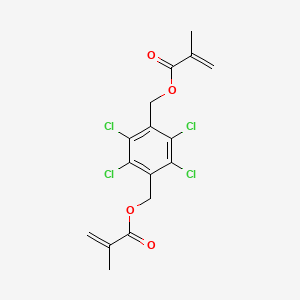
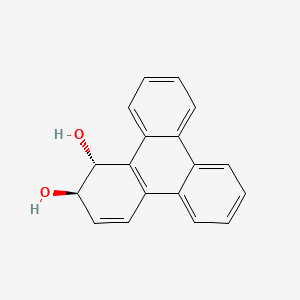

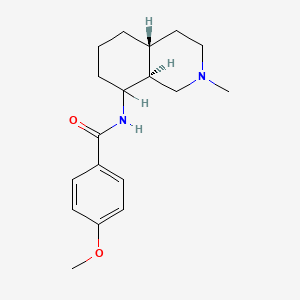

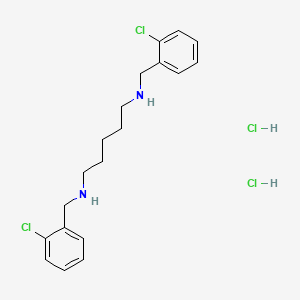
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
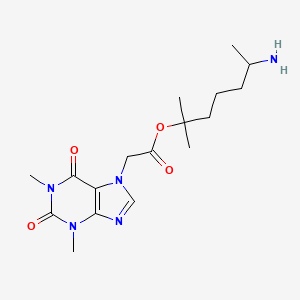


![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
